molecular formula C5H10ClNO2 B1364577 3-chloro-N-hydroxy-2,2-dimethylpropanamide CAS No. 81778-06-5

3-chloro-N-hydroxy-2,2-dimethylpropanamide

Cat. No. B1364577
CAS RN: 81778-06-5
M. Wt: 151.59 g/mol
InChI Key: LOBXXWMXAMOBAH-UHFFFAOYSA-N
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Description

3-chloro-N-hydroxy-2,2-dimethylpropanamide is a chemical compound with the molecular formula C5H10ClNO2 . It is a solid substance .


Synthesis Analysis

The synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide can be achieved by the reaction of hydroxylamine hydrochloride and 3-chloro-2,2-dimethylpropane chloride under the condition of a catalyst . The optimal reaction conditions have been investigated, and the content and yield of the target product were found to be more than 90% and 80% respectively .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-hydroxy-2,2-dimethylpropanamide consists of a central carbon atom bonded to two methyl groups, a chlorine atom, and a carbonyl group (C=O) which is further bonded to a hydroxylamine group (NHOH) . The molecular weight of the compound is 151.59 g/mol .


Physical And Chemical Properties Analysis

3-chloro-N-hydroxy-2,2-dimethylpropanamide is a solid at room temperature . It has a molecular weight of 151.59 g/mol . The compound has a topological polar surface area of 49.3 Ų, suggesting it has some degree of polarity . It has a computed XLogP3-AA value of 0.5, indicating its relative hydrophobicity . The compound has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Spectrophotometric Analysis

  • A study by L. Shu (2011) describes a method for determining 3-Chloro-N-hydroxy-2,2-dimethylpropanamide using spectrophotometry. This method involves forming a stable complex with Fe(III) and the compound in a specific buffer solution. It's a simple and reliable approach for quantifying this compound in aqueous solutions (Shu, 2011).

Chemical Synthesis and Crystal Structure

  • Researchers Yang Gui-qiu and Yu Chun-rui (2004) synthesized 4,4-Dimethyl-3-isoxazolidinone using 3-Chloro-N-hydroxy-2,2-dimethylpropanamide. The process involved a reaction with chloro-pivalyl chloride and hydroxylamine hydrochloride, yielding high-purity products (Gui-qiu & Chun-rui, 2004).
  • S. Yalcin et al. (2012) focused on the crystal structure of a compound with 3-chloro-2,2-dimethylpropanamide as a substituent. The study revealed how the molecules are linked in a three-dimensional network through hydrogen bonds (Yalcin et al., 2012).

Synthesis in Drug Discovery

  • Aboelmagd et al. (2021) explored the synthesis of metal complexes derived from a derivative of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide for anti-tumor activities. This research contributes to understanding the compound's potential in developing CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).

Antibacterial Activity

  • Bagwell, Moloney, and Thompson (2008) analyzed the antibiotic activity of oxazolomycin and related compounds containing a 3-hydroxy-2,2-dimethylpropanamide moiety. Their study provides insights into the antibacterial properties of these compounds and their potential pharmaceutical applications (Bagwell, Moloney, & Thompson, 2008).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it is toxic if swallowed, in contact with skin, or if inhaled . It may cause genetic defects . Precautionary measures should be taken to avoid exposure, and appropriate exhaust ventilation should be provided where dust is formed .

properties

IUPAC Name

3-chloro-N-hydroxy-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-5(2,3-6)4(8)7-9/h9H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBXXWMXAMOBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395387
Record name 3-chloro-N-hydroxy-2,2-dimethylpropanamide
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-hydroxy-2,2-dimethylpropanamide

CAS RN

81778-06-5
Record name 3-Chloro-N-hydroxy-2,2-dimethylpropanamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-hydroxy-2,2-dimethylpropionamide
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Record name 3-chloro-N-hydroxy-2,2-dimethylpropanamide
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Record name 3-Chloro-N-hydroxy-2,2-dimethylpropanamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of hydroxylamine hydrochloride (50.0 g, 0.7195 mol) in 150 mL of water, 50% aqueous sodium hydroxide solution is added dropwise until a pH of 7.0-7.2 is obtained. The solution is cooled to 20°-25° C. and 3-chloropivaloyl chloride (100.0 g, 0.6426 mol) is added dropwise maintaining a pH of 7.0-7.2 with 50% aqueous sodium hydroxide solution and a reaction pot temperature <30° C. The total addition time is 1 hour. This yellow slurry is stirred at room temperature overnight then diluted with water (200 mL). The hydroxamic acid is extracted with ethyl acetate (2×200 mL) and washed with water (200 mL). The organic layer is dried over magnesium sulfate and concentrated to 46.3 g of the title compound as a yellow solid and used without further purification.
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50 g
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Synthesis routes and methods III

Procedure details

A two liter resin kettle was equipped with two inlet tubes, a thermometer, stirring paddle, pH probes and a cooling jacket. A solution of hydroxylamine sulfate (264 g, 1.61 moles) and ethyl xanthic acid, potassium salt (0.5 g, 0.003 mole) in 700 ml of water was added to the kettle and the stirrer started. One of the inlet tubes was connected through a metering pump to a reservoir containing an aqueous 50% sodium hydroxide solution. The addition of base to the reaction mixture was regulated by an electronic pH meter/controller connected to the pump and pH probe and set for pH of 7.2. Aqueous base was delivered to the reactor until that pH was attained. The other inlet tube was connected through a metering pump to a reservoir containing 3-chloro-2,2-dimethylpropionyl chloride (286 g, 1.84 moles). The acid chloride was added to the reaction mixture during a period of 2.5 hours at a temperatue of 28° C., maintaining a pH of 7.2 by simultaneous addition of base. The reaction slurry was then vacuum filtered and the filter cake dried. The dried filter cake weighted 293 g. An aliquot of the filter cake was dissolved in a mixture of DMF and toluene. Analysis of the extract using GLPC indicated the yield of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, based on the amount of 3-chloro-2,2-dimethylpropionyl chloride, was 85%.
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Synthesis routes and methods IV

Procedure details

A stirred solution of 28.0 grams (0.40 mole) of hydroxylamine hydrochloride in 60 ml of water was cooled to 0° and a solution of 16.0 grams (0.40 mole) of sodium hydroxide in 40 ml of water was added dropwise while maintaining the temperature of the reaction mixture at 0°-5°. Upon completion of addition 31.0 grams (0.20 mole) of 3-chloro-2,2-dimethylpropionyl chloride was added dropwise during a 45-minute period while maintaining the temperature of the reaction mixture at -3° to -5°. Upon completion of addition the reaction mixture was maintained at 5° for one hour, then was allowed to warm to ambient temperature where it was stirred for 16 hours. A white solid precipitate was collected by filtration and air-dried. The dried solid was recrystallized from ethanol-water to give 12.4 grams of 3-chloro-N-hydroxy-2,2-dimethylpropanamide; mp 148°-151°, decomposes.
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